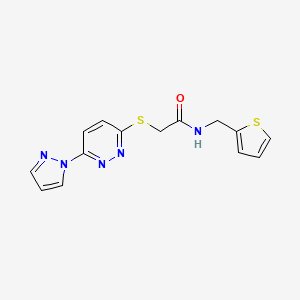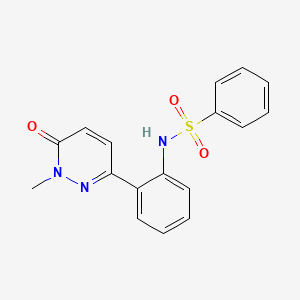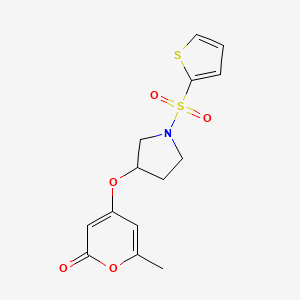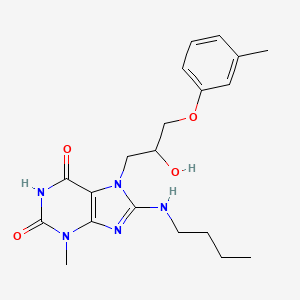![molecular formula C12H19N3O4 B2502691 5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid CAS No. 2375268-62-3](/img/structure/B2502691.png)
5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid, is a derivative of pyrazole-3-carboxylic acid. Pyrazole derivatives are known for their biological importance and have been the subject of various structural and spectral studies. These compounds are often synthesized through cyclocondensation reactions and have been characterized using a variety of spectroscopic methods, including NMR, FT-IR, and X-ray diffraction techniques .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of diketones with hydrazines. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved by the reaction of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a Knoevenagel condensation followed by cyclocondensation with phenylhydrazine hydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies. The crystal structures can reveal important features such as planarity of the pyrazole ring and the orientation of substituents. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate showed that the molecule crystallizes in the monoclinic system with specific space group parameters . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including cross-coupling reactions to form condensed pyrazoles or undergo transformations under specific conditions to yield unexpected products . For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions . Understanding these reactions can provide insights into the reactivity and potential applications of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using spectroscopic methods and theoretical calculations. NMR, FT-IR spectroscopy, and thermo gravimetric analysis are commonly used to characterize these compounds . Additionally, DFT calculations, including HOMO-LUMO energy levels and NMR shielding constants, are performed to predict the electronic structure and properties of the molecules . These analyses are essential for predicting the behavior of the compound under different conditions and in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, due to their unique structural and electronic properties, serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been identified as valuable building blocks for generating a wide array of heterocyclic structures including pyrazolo-imidazoles, thiazoles, spiropyrans, and others, showcasing their versatility in synthetic organic chemistry (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives exhibit significant biological activities, making them a focal point in medicinal chemistry. Their applications span antimicrobial, anticancer, anti-inflammatory, and antidepressant activities, among others. This broad spectrum of biological effects highlights the potential of pyrazole derivatives as scaffolds for the development of new therapeutic agents (Cetin, 2020).
Chemical Synthesis Methodologies
The chemical synthesis and functionalization of pyrazole derivatives are areas of active research, with studies focusing on improving the efficiency, selectivity, and environmental impact of these processes. For example, the use of Knoevenagel condensation has been explored for generating α, β‐unsaturated ketones/carboxylic acids from pyrazole derivatives, demonstrating their utility in creating biologically active molecules with potential anticancer properties (Tokala, Bora, & Shankaraiah, 2022).
Zukünftige Richtungen
The future directions for research on pyrazole compounds like “5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid” could involve exploring their wide range of applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Eigenschaften
IUPAC Name |
5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8-7-9(10(16)17)14-15(8)6-5-13-11(18)19-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXRFSCAISYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)





